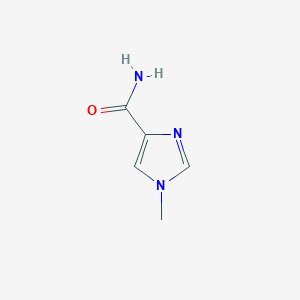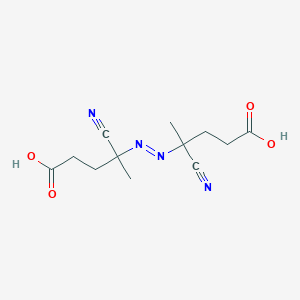
4,4'-Azobis(4-cyanovaleric acid)
描述
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a chemical compound used as a radical initiator in various polymerization processes. It is known for its ability to decompose thermally, which makes it suitable for initiating polymerization reactions at elevated temperatures. The compound has been utilized in the synthesis of high-molecular-weight polymers and has been studied for its kinetics and transfer studies in polymerization reactions .
Synthesis Analysis
The synthesis of ACVA involves the oxidation of 4,4'-hydroazobis(4-cyanovaleric acid) with sodium chlorate in the presence of hydrogen bromide. The precursor, 4,4'-hydroazobis(4-cyanovaleric acid), is synthesized through the reaction of levulinic acid with sodium cyanide and hydrazine. Optimal conditions for the synthesis include low temperatures for the cyanation reaction and slightly higher temperatures for the oxidation reaction, with a controlled pH value to maximize yield, which can reach up to 87.5% .
Molecular Structure Analysis
The molecular structure of ACVA and its derivatives has been confirmed through various spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been used to establish the structure of bifunctional initiators derived from ACVA, confirming the presence of azo, cyano, and peroxide functional groups .
Chemical Reactions Analysis
ACVA is primarily used as an initiator for the polymerization of different monomers. It has been employed in the aqueous polymerization of acrylamide, where its molecular weights and transfer constants to various compounds were evaluated . Additionally, ACVA has been used in the solution polymerization of vinyl acetate to produce high-molecular-weight poly(vinyl alcohol) with high yield . The compound's decomposition kinetics have been studied, showing a strong temperature dependence and first-order kinetics in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ACVA, such as its decomposition kinetics and efficiency as an initiator, are crucial for its application in polymerization processes. The thermal decomposition of ACVA follows first-order kinetics, with a significant temperature dependence and an activation energy of 132.9 ± 1.1 kJ mol⁻¹ . The rate of decomposition is not significantly affected by changes in ionic strength or pH, and the presence of organic compounds may enhance the decomposition rate . The efficiency of ACVA as an initiator has been demonstrated in the polymerization of diene hydrocarbons, where the rate constants of decomposition and initiation efficiency were calculated .
科学研究应用
Polymer Synthesis
- Field : Polymer Chemistry
- Application : 4,4’-Azobis(4-cyanovaleric acid) is used as a free radical initiator in the synthesis of various polymers such as polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers .
- Method : The compound is added to the monomer solution and the mixture is heated to initiate the polymerization process .
- Results : The use of 4,4’-Azobis(4-cyanovaleric acid) results in the formation of the desired polymer .
Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT)
- Field : Polymer Chemistry
- Application : 4,4’-Azobis(4-cyanovaleric acid) is used as an initiator in RAFT, a type of controlled/living radical polymerization .
- Method : The compound is used to initiate the polymerization process, which is characterized by a reversible reaction between a dormant species and an active species .
- Results : The use of 4,4’-Azobis(4-cyanovaleric acid) in RAFT allows for the synthesis of polymers with controlled molecular weights and architectures .
Thermal Analysis and Pyrolysis
- Field : Thermal Analysis
- Application : 4,4’-Azobis(4-cyanovaleric acid) is studied for its thermal decomposition characteristics .
- Method : Thermogravimetric analysis and differential scanning calorimetry are used to investigate the pyrolysis characteristics of the compound .
- Results : The study found that 4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages. The heat release mainly occurred in the first and final decomposition stage .
安全和危害
属性
IUPAC Name |
4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXTYGQYWRHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044629, DTXSID00859752 | |
| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Azobis(4-cyanovaleric acid) | |
CAS RN |
2638-94-0, 1041193-98-9 | |
| Record name | 4,4-Azobis(4-cyanovaleric acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2638-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2638-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-azobis[4-cyanovaleric] acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Ammonium persulfate (APS), 2,2′‐azobis(amidinopropane) dihydrochloride (V50) and 4,4′‐azobis(4‐cyanovaleric acid) (ACVA) were utilized to prepare temperature‐sensitive …
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



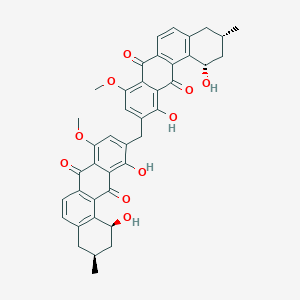

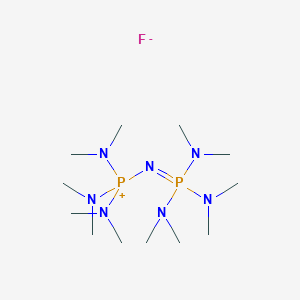

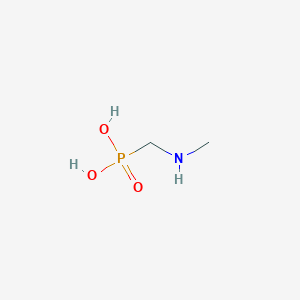
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
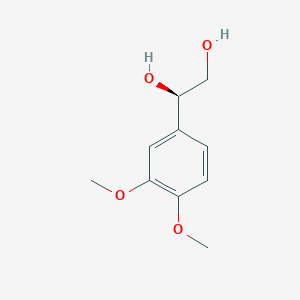

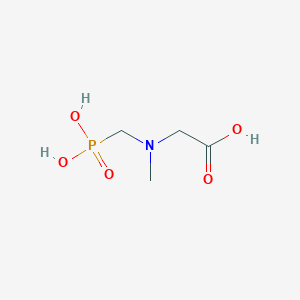
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

